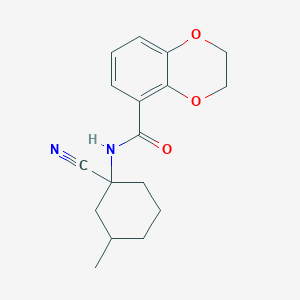

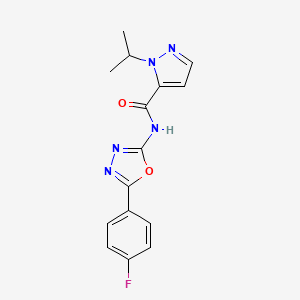

![molecular formula C17H27ClN2O2 B2442164 Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate CAS No. 1690787-08-6](/img/structure/B2442164.png)

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl carbamates are a type of organic compound that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis due to their stability and ease of removal .

Synthesis Analysis

Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process for “Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The exact structure of “this compound” would include additional groups attached to the nitrogen atom of the carbamate group .Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, or they can react with nucleophiles to form substituted carbamates .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature and have a relatively high melting point . They are soluble in organic solvents but have limited solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Interactions

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is involved in complex chemical synthesis processes, such as the creation of polyamides with independently removable amino-protecting groups, demonstrating its utility in the selective deprotection and transamidation reactions for creating secondary amides (J. Pak & M. Hesse, 1998). Additionally, its derivatives have been synthesized and characterized, contributing to the understanding of molecular interactions through crystallographic studies, which reveal the roles of hydrogen and halogen bonds in assembling molecules into three-dimensional structures (U. Das et al., 2016).

Chemical Reactions and Product Formation

This compound also serves as a precursor in reactions leading to functionalized carbamates, showcasing its role in synthetic organic chemistry for producing compounds with diverse functional groups. The reactions it undergoes are essential for understanding the formation and manipulation of carbamate derivatives (Javier Ortiz, A. Guijarro, & M. Yus, 1999). Moreover, research on the oxidation of tert-butyl ethers, closely related to tert-butyl carbamates, highlights the formation of chloro organic compounds under certain conditions, further emphasizing the compound's relevance in studies of organic compound transformations (P. Cysewski, Alicja Gackowska, & J. Gaca, 2006).

Crystallography and Molecular Structure

Further investigations into the crystal structures of tert-butyl carbamate derivatives have provided insights into the interactions and conformations that dictate the assembly of molecules in solid states. These studies are crucial for the design and synthesis of materials with specific properties, guided by the understanding of molecular and crystallographic principles (P. Baillargeon et al., 2017).

Intermediate Role in Synthesis

The role of this compound as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry. The development of efficient synthetic methods for such intermediates is crucial for the production of pharmaceuticals and other bioactive molecules (Bingbing Zhao et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLOKKAEMHRESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

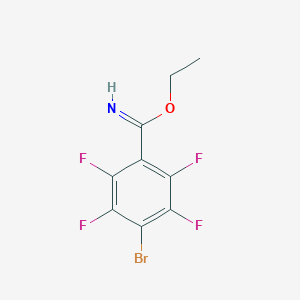

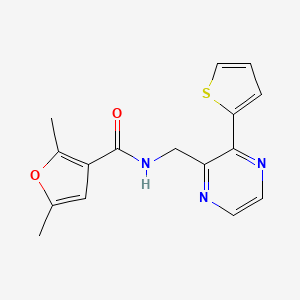

![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)

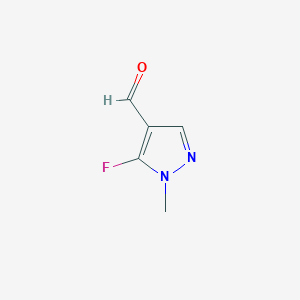

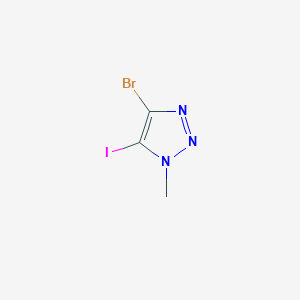

![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)

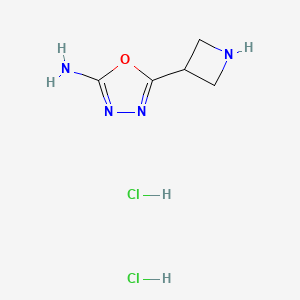

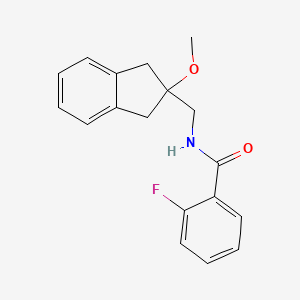

![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)